molecular formula C7H4INO4 B1310655 4-Iodo-3-nitrobenzoic acid CAS No. 35674-27-2

4-Iodo-3-nitrobenzoic acid

Cat. No. B1310655
CAS RN: 35674-27-2
M. Wt: 293.02 g/mol
InChI Key: DNMTZLCNLAIKQC-UHFFFAOYSA-N
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Description

4-Iodo-3-nitrobenzoic acid is a compound that is structurally related to various benzoic acid derivatives, which are often used in the synthesis of peptides, as well as in the formation of supramolecular assemblies and molecular adducts. Although the provided papers do not directly discuss 4-Iodo-3-nitrobenzoic acid, they do provide insights into similar compounds that can be used to infer the properties and reactivity of 4-Iodo-3-nitrobenzoic acid.

Synthesis Analysis

The synthesis of related compounds, such as 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids, involves the use of dicyclohexylcarbodiimide for coupling to polyethylene glycol derivatives, yielding high coupling efficiency and simplified purification . Another synthesis approach for a related compound, 4-amino-3-nitrobenzoic acid methyl ester, employs a Fischer esterification reaction, which is a straightforward method that can be performed in a short time frame .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Iodo-3-nitrobenzoic acid often features strong hydrogen bonding and other non-covalent interactions. For instance, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid forms hydrogen-bonded dimers, and the dihedral angles of its substituent groups are well-defined . In another case, the structure of a 1:1 molecular adduct of 3-nitrobenzoic acid with 3-amino-1H-1,2,4-triazole shows cyclic hydrogen-bonded hetero-dimers .

Chemical Reactions Analysis

The reactivity of nitrobenzoic acid derivatives can be inferred from their participation in various chemical reactions. For example, 4-nitrobenzoic acid derivatives are used in the synthesis of nickel(II) bis(4-nitrobenzoate) complexes, which can be thermally decomposed to NiO . Additionally, 4-chloro-2-fluoro-5-nitrobenzoic acid demonstrates its utility as a multireactive building block for the synthesis of various heterocyclic scaffolds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Iodo-3-nitrobenzoic acid can be extrapolated from related compounds. For instance, the crystal structure of 4-nitrobenzoic acid derivatives often reveals extensive hydrogen bonding, which can affect their melting points and solubility . The presence of nitro and iodo substituents would likely influence the acidity of the carboxylic acid group and the overall electron distribution within the molecule, affecting its reactivity and interaction with other chemical species.

Scientific Research Applications

Crystal Engineering

4-Iodo-3-nitrobenzoic acid is used in crystal engineering, where it forms molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions. These interactions are crucial in the crystal structure of complexes such as 4-nitrobenzamide·4-iodobenzamide, indicating the potential of 4-iodo-3-nitrobenzoic acid in designing complex crystal structures (Saha, Nangia, & Jaskólski, 2005).

Synthesis of Novel Compounds

It is instrumental in the synthesis of novel compounds like 5-nitroisocoumarins. This synthesis involves a Castro–Stephens coupling followed by in-situ Cu-catalysed ring-closure, highlighting the chemical's role in creating complex organic structures (Woon, Dhami, Mahon, & Threadgill, 2006).

Medicinal Chemistry

In medicinal chemistry, derivatives of 4-iodo-3-nitrobenzoic acid, like 4-cyano-2-iodo-6-nitrophenol (nitroxynil), are explored for their chemotherapeutic potential. However, some studies have found that such derivatives might not be effective against certain infections, indicating the need for further research in this area (Broughton, Davis, & Wright, 1970).

Luminescence in Coordination Polymers

It plays a role in the luminescence of lanthanide ion-based coordination polymers. Complexes with nitrobenzoic acid ligands, including derivatives of 4-iodo-3-nitrobenzoic acid, have been studied for their luminescent properties, which are significant in the development of new materials and sensors (de Bettencourt-Dias & Viswanathan, 2006).

Supramolecular Chemistry

4-Iodo-3-nitrobenzoic acid contributes to the field of supramolecular chemistry. It can form complex molecular assemblies, such as the 2:1 supramolecular assembly with 1,4-diiodobenzene. This application underscores its importance in molecular design and understanding intermolecular interactions (Ranganathan & Pedireddi, 1998).

Drug Synthesis

The compound is involved in the synthesis of drugs like Iniparib, a poly-ADP-ribose polymerase inhibitor. The synthesis involves several chemical reactions, including acetylation, nitration, hydrolysis, diazotization, and iodination, demonstrating the compound's versatility in pharmaceutical manufacturing (Ruimei, 2012).

Antitumoral Properties

Research on 4-iodo-3-nitrobenzamide, a related compound, indicates potential antitumoral properties. The conversion of this compound to its nitroso derivative in tumor cells suggests a pathway for inducing cell death in cancer cells, showcasing its potential in cancer therapy [(Mendeleyev, Kirsten, Hakam, Buki, & Kun, 1995)](https://consensusensus.app/papers/activity-4iodo3nitrobenzamide-metabolic-reduction-mendeleyev/441d55127dd95b21b650e81dba48475c/?utm_source=chatgpt).

Safety And Hazards

4-Iodo-3-nitrobenzoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-iodo-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMTZLCNLAIKQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458857
Record name 4-iodo-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-3-nitrobenzoic acid

CAS RN

35674-27-2
Record name 4-iodo-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodo-3-nitrobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

45 g (0.25 mol) 4-Amino-3-nitrobenzoic acid, 400 ml water and 100 ml concentrated hydrochloric acid were added into a reaction flask. Started to stir, and the mixture was cooled to 0 to 5° C., then 50 ml aqueous solution of 25.9 g sodium nitrite (0.38 mol) was added dropwise. The solid was dissolved gradually. After completing the dropwise addition, the mixture was reacted at 0 to 5° C. for 1 hour, and 200 ml aqueous solution of 88 g (0.5 mol) potassium iodide was added dropwise at this temperature. The mixture was stirred at room temperature for 2 h after completing the dropwise addition, and solid was precipitated. The solid was filtered, washed with water, and dried to obtain 4-iodo-3-nitrobenzoic acid (compound V) as a solid, 65 g (0.22 mol), yield 89.7%.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
25.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
88 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
J Mendeleyev, E Kirsten, A Hakam, KG Buki… - Biochemical …, 1995 - Elsevier
… 4-iodo-3-nitrobenzoic acid in DMF was amidated by treatment sequentially with excess thionyl chloride and concentrated ammonium hydroxide. The amide precipitated …
Number of citations: 88 www.sciencedirect.com
HH Hodgson, HG Beard - Journal of the Chemical Society (Resumed), 1927 - pubs.rsc.org
The preparation of a mononitro-derivative of p-aminobenzaldehyde was patented by Kalle and Co.(DR-P. 89244), but Walther and Bretschneider (J. pr. Chem., 1898, 57, 535) were …
Number of citations: 8 pubs.rsc.org
J Jover, R Bosque, J Sales - QSAR & Combinatorial Science, 2008 - Wiley Online Library
A Computational Neural Network (CNN) derived model is proposed for the pK a prediction of benzoic acids in different solvents. The system studied contains 519 pK a values …
Number of citations: 106 onlinelibrary.wiley.com
TJ Gregson, AD Kohler… - Journal of Labelled …, 2012 - Wiley Online Library
1,4‐Diiodobenzene was monolithiated with n‐butyllithium and subsequently carboxylated with 14 CO 2 in 86% yield. The resulting [carboxyl‐ 14 C]‐4‐iodobenzoic acid was used in the …
SL Castle, GSC Srikanth - Organic Letters, 2003 - ACS Publications
Chiral phase-transfer catalyst 5 containing an electron-deficient trifluorobenzyl moiety promoted the alkylation of glycine derivative 6 with propargyl bromide 7a in good yield and …
Number of citations: 67 pubs.acs.org
C Arnone, G Consiglio, V Frenna… - The Journal of Organic …, 1997 - ACS Publications
A kinetic study of the title reactions has allowed an interpretation of the higher efficiency of an o-carboxamido group with respect to an o-carbomethoxy group in activating the …
Number of citations: 15 pubs.acs.org
F Ohsawa, S Yamada, N Yakushiji… - Journal of medicinal …, 2013 - ACS Publications
We have reported that retinoid X receptor (RXR) partial agonist 1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)-1H-benzotriazole-5-carboxylic acid (CBt-PMN, 4a) shows a …
Number of citations: 44 pubs.acs.org
C Monnereau, E Blart, V Montembault, L Fontaine… - Tetrahedron, 2005 - Elsevier
In this paper, the synthesis of a crosslinkable co-polymer containing new push–pull arylethynyl zinc porphyrins is described. The synthesis of porphyrin chromophores, analogous to …
Number of citations: 38 www.sciencedirect.com
M Barone, ACE Graziano, A Marrazzo, P Gemmellaro… - Molecular …, 2013 - Springer
The aim of this work was to evaluate the potential anti-inflammatory activity of eleven (5–15) new synthesized derivatives of benzo-thieno[3,2-d]pyrimidine on two cell models, namely …
Number of citations: 16 link.springer.com
D Curiel, G Sánchez, CR de Arellano… - Organic & …, 2012 - pubs.rsc.org
Anion recognition studies have been carried out on a series of neutral synthetic receptors in which carbazole-2-carboxamide has been used as building block. Different ligands which …
Number of citations: 30 pubs.rsc.org

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